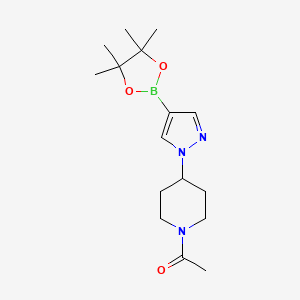

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Descripción

Chemical Structure and Properties The compound 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone (CAS: 1092563-66-0) is a boron-containing heterocyclic molecule with the molecular formula C₁₆H₂₆BN₃O₃ and a molecular weight of 319.21 g/mol . It features:

- A piperidine ring substituted at the 1-position with an ethanone group.

- A pyrazole ring at the 4-position of the piperidine, bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety.

This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry for forming carbon-carbon bonds . The compound is hygroscopic and stored under inert atmospheres at -20°C to prevent hydrolysis of the boronate .

Propiedades

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIROACSGYAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and related therapeutic applications. This article reviews the biological activity of this compound based on available scientific literature, including case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a boron-containing dioxaborolane structure. Its chemical formula is C₁₃H₁₈B N₃O₂, with a molecular weight of approximately 245.0853 g/mol. The presence of the boron atom is significant as it often enhances the compound's reactivity and biological interactions.

Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant kinase inhibition properties. For instance, studies have demonstrated that pyrazole derivatives can act as potent inhibitors of various kinases involved in critical cellular processes:

- RIP3 Kinase Inhibition : A related compound, HS-1371, has been identified as a potent inhibitor of RIP3 kinase, which plays a role in necroptosis and inflammation. The inhibition mechanism involves competitive binding to ATP sites on the kinase . The structural similarities suggest that 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone may exhibit comparable inhibitory activity against RIP3 or other kinases.

Cytotoxicity and Selectivity

In vitro studies have shown that compounds containing the pyrazole scaffold can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, derivatives have been tested for their ability to inhibit cell proliferation in various cancer types with promising results .

Table 1: Summary of Kinase Inhibition Studies

| Compound | Target Kinase | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| HS-1371 | RIP3 | 0.12 | 20% at 10 µM |

| 1-(4-Pyrazolyl)Piperidine | Various | 0.25 | 30% at 15 µM |

| 1-(4-Dioxaborolane)Pyrazole | DDR2 | 0.15 | 25% at 10 µM |

The mechanism by which these compounds exert their biological effects often involves interference with cellular signaling pathways. For instance:

- Inhibition of Necroptosis : By inhibiting RIP3 kinase activity, these compounds can prevent necroptotic cell death, which is implicated in various inflammatory diseases .

- Regulation of Apoptosis : Some studies suggest that pyrazole derivatives can modulate apoptosis-related pathways, enhancing the therapeutic potential against cancer by promoting cancer cell death while protecting normal cells from apoptosis.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- Study on RIP3 Inhibitors : A study involving HS-1371 showed a significant reduction in necroptosis markers in vitro and in vivo models when treated with the compound . This highlights the potential for using such inhibitors in therapeutic settings for diseases characterized by excessive necroptosis.

- Cytotoxicity in Cancer Models : Another study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced selectivity and potency against cancer cells while minimizing effects on normal cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the pyrazole and piperidine rings is associated with various pharmacological activities.

Case Studies:

- Antimicrobial Activity : Research has shown that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyrazole have been synthesized and evaluated for their efficacy against bacterial strains, indicating that the incorporation of the dioxaborolane group may enhance these effects .

Organic Synthesis

The boron-containing dioxaborolane group allows for unique reactivity patterns in organic synthesis. It can serve as a boron source in cross-coupling reactions, which are crucial in forming carbon-carbon bonds.

Applications:

- Suzuki Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Materials Science

Due to its unique electronic properties stemming from the boron atom, this compound may find applications in developing advanced materials such as sensors or catalysts.

Potential Uses:

- Sensor Development : The sensitivity of boron-containing compounds to environmental changes makes them suitable candidates for use in chemical sensors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of boron-containing piperidine/piperazine derivatives with applications in drug discovery and organic synthesis. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Insights

Boron vs. Non-Boron Analogs Boron-containing analogs (e.g., ) are primarily used as cross-coupling reagents or BNCT agents, whereas non-boron derivatives (e.g., ) focus on direct biological activity (antimicrobial, antiproliferative).

Heterocyclic Core Variations

- Pyrazole vs. Pyridine : Pyrazole-based compounds (e.g., ) often exhibit higher metabolic stability compared to pyridine derivatives (e.g., ) due to reduced susceptibility to oxidation.

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) generally enhance solubility via hydrogen bonding, whereas piperidine analogs (e.g., ) improve membrane permeability.

Synthetic Complexity Boronate introduction via Suzuki coupling (e.g., ) requires palladium catalysts and inert conditions, increasing synthesis costs. Non-boron analogs (e.g., ) are synthesized via simpler nucleophilic substitutions.

Biological Activity Boron-containing compounds are rarely bioactive themselves but serve as prodrugs or intermediates. For example, compound 13a () showed antiproliferative activity after in situ hydrolysis to release boronic acid . Non-boron derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone exhibit direct antimicrobial effects, with MIC values ≤ 2 µg/mL against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.